molecular formula C12H13N3O5S2 B2834165 3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea CAS No. 431893-19-5

3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea

Cat. No.: B2834165
CAS No.: 431893-19-5
M. Wt: 343.37
InChI Key: HHPBJRNLBMDPNX-UHFFFAOYSA-N
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Description

3-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea is a thiourea derivative characterized by a 4-nitrobenzoyl group and a sulfolane (1,1-dioxothiolan-3-yl) substituent. Thioureas are renowned for their diverse applications in coordination chemistry, anion recognition, and bioactivity due to their hydrogen-bonding capabilities and metal-binding properties .

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S2/c16-11(8-1-3-10(4-2-8)15(17)18)14-12(21)13-9-5-6-22(19,20)7-9/h1-4,9H,5-7H2,(H2,13,14,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPBJRNLBMDPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiolane ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the sulfone group: Oxidation of the thiolane ring to introduce the sulfone group.

    Attachment of the nitrobenzoyl group: This step might involve acylation reactions using 4-nitrobenzoyl chloride.

    Formation of the thiourea group: Reaction of the intermediate with thiourea or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atoms.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiourea groups are often used as catalysts in organic synthesis.

    Materials Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

    Antimicrobial Agents: Potential use as antimicrobial or antifungal agents.

    Drug Development: Investigation as potential therapeutic agents due to their ability to interact with biological targets.

Industry

    Polymer Chemistry: Use in the synthesis of polymers with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea would depend on its specific application. Generally, compounds with thiourea groups can interact with biological molecules through hydrogen bonding and other interactions, affecting various molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives vary significantly based on substituents, which dictate electronic, steric, and supramolecular properties. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent R₁ Substituent R₂ Molecular Weight (g/mol) Key Interactions/Crystal Features Applications/Notes
Target Compound 4-Nitrobenzoyl 1,1-Dioxothiolan-3-yl ~367.38* Anticipated strong H-bonds (N–H···O=S, C=O···H); sulfone polarity Potential in catalysis, anion sensors
1-(Adamantane-1-carbonyl)-3-(4-nitrophenyl)thiourea (Compound 3) Adamantane-1-carbonyl 4-Nitrophenyl ~413.47 S-shaped conformation; H-bonds (N–H···O, C=O···H) Medicinal chemistry (lipophilic stability)
1-(Adamantane-1-carbonyl)-3-(2,4-dichlorophenyl)thiourea (Compound 4) Adamantane-1-carbonyl 2,4-Dichlorophenyl ~428.36 Halogen interactions; reduced H-bonding vs. nitro Bioactive scaffolds
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Dimethylaminocyclohexyl Perfluorophenyl 367.38 Strong electron-withdrawing (F); steric hindrance High thermal stability, fluorophoric probes
1-(4-Nitrobenzoyl)-3-(4-nitrophenyl)thiourea 4-Nitrobenzoyl 4-Nitrophenyl 375.36 Monoclinic C2/c; π-π stacking, H-bonds (N–H···O) Coordination chemistry, crystal engineering

*Estimated based on analogous structures.

Electronic and Steric Effects

  • Nitrobenzoyl vs. Adamantyl : The 4-nitrobenzoyl group in the target compound provides stronger electron-withdrawing effects compared to adamantane-1-carbonyl (Compound 3), enhancing electrophilicity and H-bond acceptor capacity . Adamantyl derivatives prioritize lipophilicity and steric bulk, favoring membrane permeability in drug design .
  • Sulfolane vs. Aryl Groups : The 1,1-dioxothiolan-3-yl substituent introduces a polar sulfone group, contrasting with the aromatic or halogenated aryl groups in Compounds 3–3. This may reduce π-π stacking but increase dipole-dipole interactions .

Supramolecular Interactions

  • Hydrogen Bonding : Adamantyl derivatives (Compounds 3–4) exhibit moderate H-bonding (N–H···O=C, ~2.8–3.1 Å), while nitrobenzoyl thioureas (target compound, ) likely form shorter H-bonds (N–H···O₂N, ~2.6 Å) due to stronger acceptor strength.
  • Crystal Packing : The target compound’s sulfolane group may disrupt planar stacking observed in purely aromatic thioureas (e.g., Compound 4’s halogen-driven layers ), favoring disordered or layered motifs.

Research Findings and Limitations

  • Structural Data Gaps : Direct crystallographic data for the target compound is absent; inferences rely on nitrobenzoyl/thiourea analogs .
  • Synthetic Challenges : Sulfolane incorporation may complicate synthesis compared to aryl-substituted thioureas, requiring optimized conditions.
  • Biological Potential: Untested but plausible given thioureas’ bioactivity; sulfolane’s polarity may improve aqueous solubility over adamantyl derivatives.

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